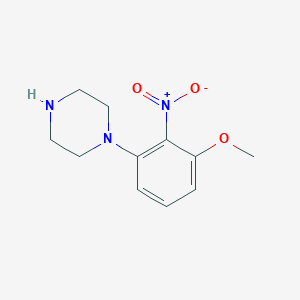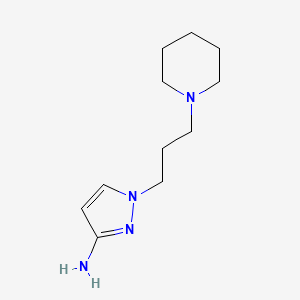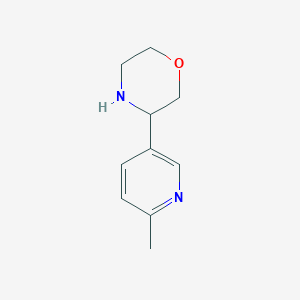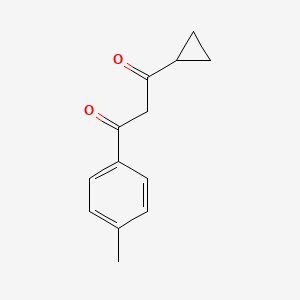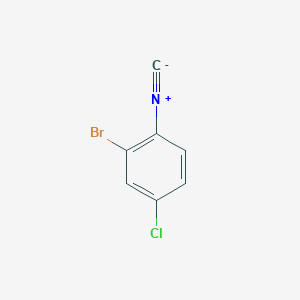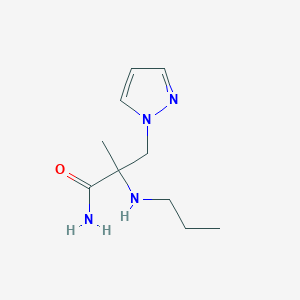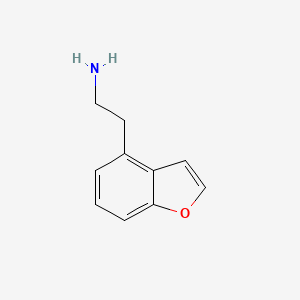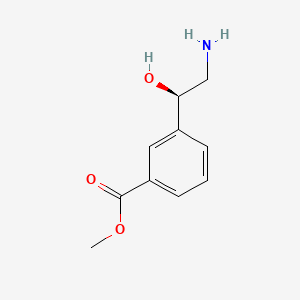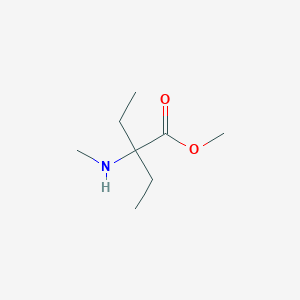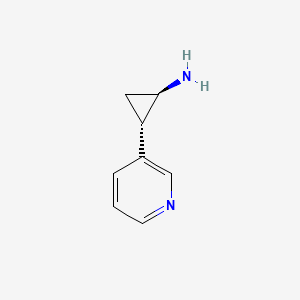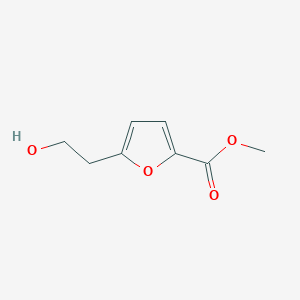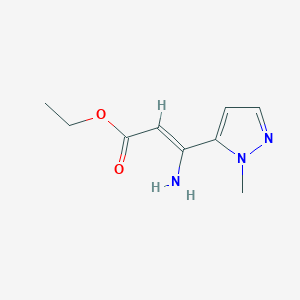
(Z)-Ethyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Ethyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)acrylate is a synthetic organic compound that features a pyrazole ring, an amino group, and an acrylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Ethyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)acrylate typically involves the reaction of ethyl acrylate with 1-methyl-1H-pyrazole-5-carbaldehyde in the presence of an amine catalyst. The reaction proceeds through a condensation mechanism, forming the desired product with high selectivity for the Z-isomer.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(Z)-Ethyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-Ethyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)acrylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives are being studied for their ability to inhibit specific enzymes and receptors involved in disease pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (Z)-Ethyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)acrylate involves its interaction with specific molecular targets. For instance, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pyrazole ring and amino group play crucial roles in these interactions, facilitating strong binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(Z)-Ethyl 3-amino-3-(1H-pyrazol-5-yl)acrylate: Lacks the methyl group on the pyrazole ring.
(Z)-Ethyl 3-amino-3-(1-methyl-1H-pyrazol-4-yl)acrylate: The amino group is positioned differently on the pyrazole ring.
(Z)-Ethyl 3-amino-3-(1-methyl-1H-pyrazol-3-yl)acrylate: The position of the amino group is altered.
Uniqueness
(Z)-Ethyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)acrylate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the methyl group on the pyrazole ring enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
ethyl (Z)-3-amino-3-(2-methylpyrazol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C9H13N3O2/c1-3-14-9(13)6-7(10)8-4-5-11-12(8)2/h4-6H,3,10H2,1-2H3/b7-6- |
InChI Key |
XBNPCWAPLJGJFI-SREVYHEPSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(/C1=CC=NN1C)\N |
Canonical SMILES |
CCOC(=O)C=C(C1=CC=NN1C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


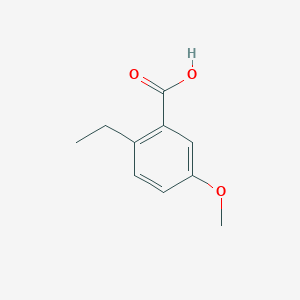
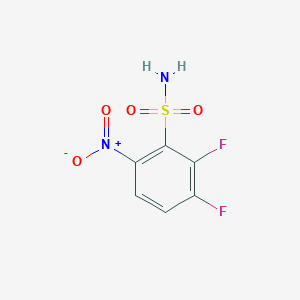
![2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13625309.png)
